4,7-Dibromobenzo[c][1,2,5]oxadiazole
Overview
Description
4,7-Dibromobenzo[c][1,2,5]oxadiazole is a chemical compound with the molecular formula C6H2Br2N2O . It is used in the field of photovoltaics and as a fluorescent sensor .
Synthesis Analysis
The synthesis of 4,7-Dibromobenzo[c][1,2,5]oxadiazole has been reported in several studies . For instance, one study reported the synthesis and application of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . Another study reported an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents .
Molecular Structure Analysis
The molecular structure of 4,7-Dibromobenzo[c][1,2,5]oxadiazole has been analyzed in several studies . The compound has a molecular weight of 277.9 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dibromobenzo[c][1,2,5]oxadiazole have been reported in several sources . The compound has a predicted density of 2.220±0.06 g/cm3, a melting point of 113 °C, and a predicted boiling point of 312.4±45.0 °C .
Scientific Research Applications
Synthesis and Derivative Compounds
4,7-Dibromobenzo[c][1,2,5]oxadiazole is involved in the synthesis of various compounds with diverse applications. For instance, Uno, Takagi, and Tomoeda (1980) describe its nitration, leading to the synthesis of compounds with potential applications in pharmaceuticals and materials science. Their research focuses on the conversion of 4,7-dibromobenzo[c][1,2,5]oxadiazole into bisfurazanobenzo-2,1,3-thiadiazole and related compounds (Uno, Takagi, & Tomoeda, 1980).
Optical Properties and Applications
In the field of optical materials, 4,7-Dibromobenzo[c][1,2,5]oxadiazole derivatives exhibit interesting properties. Lahoz et al. (2013) discovered optical gain and laser emission in drug nanocomposites containing a fluorescent tag derived from this compound, highlighting its potential in developing new materials with optical applications (Lahoz et al., 2013).
Bioactivity and Medicinal Applications
The oxadiazole core, present in 4,7-Dibromobenzo[c][1,2,5]oxadiazole, has been studied extensively for its bioactivity. Researchers like Verma et al. (2019) have reviewed the therapeutic potency of 1,3,4-oxadiazole derivatives, indicating the potential of 4,7-Dibromobenzo[c][1,2,5]oxadiazole derivatives in treating various ailments (Verma et al., 2019).
properties
IUPAC Name |
4,7-dibromo-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGAIWASFADONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202638 | |
Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromobenzo[c][1,2,5]oxadiazole | |
CAS RN |
54286-63-4 | |
Record name | 4,7-Dibromo-2,1,3-benzoxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54286-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054286634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1,3-Benzoxadiazole, 4,7-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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